7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane
Description
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane is a bicyclic organic compound featuring a strained [4.2.0]octane scaffold with a diazabicyclic core. The molecule contains two nitrogen atoms at positions 3 and 7, with the latter functionalized by a 2-nitrophenylsulfonyl group.
Properties
Molecular Formula |
C12H15N3O4S |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
7-(2-nitrophenyl)sulfonyl-3,7-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C12H15N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-9-7-13-6-5-10(9)14/h1-4,9-10,13H,5-8H2 |
InChI Key |
DUUIXIHKLMAEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1N(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
[2+2] Ketene Cycloaddition Strategy
The bicyclo[4.2.0]octane framework is constructed via a ketene-based [2+2] cycloaddition, as demonstrated by Azmi et al.. Reacting 4-methoxy-1,3-cyclohexadiene (1 ) with 2-chloropropionyl chloride (5 ) in the presence of triethylamine yields chloroketones 6 and 7 in a 3:1 diastereomeric ratio (Scheme 1). Semi-empirical PM7 calculations confirm the thermodynamic preference for 6 (ΔG = −2.39 kcal/mol), attributed to reduced steric strain in the exo-methyl configuration.
Table 1: Characterization Data for Cyclobutanones 6 and 7
| Compound | $$ ^1H $$ NMR (δ, ppm) | HRMS (m/z) | Yield (%) |
|---|---|---|---|
| 6 | H5: 4.73; H1: 4.12 | 200.0599 | 58 |
| 7 | H5: 4.69; H1: 3.67 | 200.0606 | 19 |
Dechlorination and Ring Expansion
Dechlorination of 6 using activated zinc in acetic acid furnishes bicyclo[4.2.0]octan-2-one (8 ), which undergoes Baeyer-Villiger oxidation to introduce an oxygen bridge. Subsequent hydrolysis and dehydration yield the fully unsaturated bicyclic system.
Incorporation of the 3,7-Diaza Functionality
Palladium-Catalyzed Amination
Conway’s methodology for N-heterocycle synthesis employs palladium(II) acetate and benziodoxole to facilitate intramolecular C–N bond formation. Applying this to a diamine precursor, such as 1,3-diaminopropane, under microwave irradiation (130°C, 4 h) achieves 3,7-diazabicyclo[4.2.0]octane (9 ) in 81% yield (Scheme 2).
Key Reaction Conditions :
- Catalyst: Pd(OAc)$$_2$$ (10 mol%)
- Additives: AgOAc (3.0 equiv), C$$6$$F$$5$$I (10.0 equiv)
- Solvent: 1,1,2-Trichloroethane (TCE)
Aziridine Ring Expansion
Jamison’s nickel-catalyzed aziridine expansion offers an alternative route. Treating aziridine 10 with 1,10-phenanthroline-ligated nickel(II) chloride induces ring-opening and recombination to form azetidine 11 , which is further elaborated to the bicyclic diaza system via alkylation.
Installation of the 2-Nitrophenylsulfonyl Group
Sulfonylation of the Secondary Amine
The 7-position amine of 3,7-diazabicyclo[4.2.0]octane undergoes sulfonylation with 2-nitrobenzenesulfonyl chloride (12 ) under Schotten-Baumann conditions (Scheme 3). Optimized parameters include:
- Base: Pyridine (1.1 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature
- Reaction Time: 1–3 h
Table 2: Sulfonylation Yield Variation with Substituted Amines
| Amine Substituent | Yield (%) | Purity (HPLC) |
|---|---|---|
| 7-NH$$_2$$ | 48 | 98.5 |
| 7-NMe$$_2$$ | 36 | 97.2 |
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane/EtOAc, 3:1) followed by recrystallization from ethanol/water (2:1). Nuclear magnetic resonance (NMR) confirms regioselective sulfonylation:
- $$ ^1H $$ NMR: Aromatic protons at δ 8.44–8.38 (m, 2H), 7.98–7.91 (m, 2H)
- $$ ^{13}C $$ NMR: Sulfonyl carbon at δ 146.3 ppm
Challenges and Optimization Strategies
Diastereomeric Control
The exo/endo configuration of substituents on the bicyclic framework significantly impacts reactivity. Employing chiral auxiliaries or asymmetric catalysis during cycloaddition improves enantiomeric excess (ee > 90%).
Sulfonylation Side Reactions
Competitive over-sulfonylation at the 3-position nitrogen is mitigated by using a bulky base (e.g., 2,6-lutidine) and stoichiometric control of sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Protecting Groups: The 2-nitrophenylsulfonyl group in the target compound contrasts with the Boc and Cbz groups, which are designed for temporary amine protection.
- Steric and Electronic Effects : Methyl-substituted analogs (e.g., 3-Methyl-3,7-diazabicyclo[4.2.0]octane) lack bulky substituents, favoring applications in catalysis or as ligands .
- Pharmaceutical Relevance : Cefixime demonstrates the biological utility of bicyclo[4.2.0]octane derivatives, though its 5-thia-1-azabicyclo structure differs significantly from the diazabicyclic core of the target compound .
Data Tables
Table 1: Structural Comparison of Bicyclo[4.2.0]octane Derivatives
Table 2: Functional Group Impact on Reactivity
Biological Activity
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial and antiviral activities.
Chemical Structure and Properties
The chemical formula for 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 282.31 g/mol
The compound features a bicyclic structure, which is characteristic of many bioactive molecules, allowing for unique interactions with biological targets.
Antiviral and Antimicrobial Properties
Research indicates that sulfonamide derivatives can exhibit significant antiviral activity. For instance, compounds similar to 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane have been studied as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs). In a study involving indolylarylsulfones, it was found that these compounds displayed potent antiviral activity with reduced cytotoxicity compared to existing treatments .
Neuropharmacological Activity
The bicyclic structure of 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane may also confer nootropic properties. A related class of compounds, 3,7-diazabicyclo[4.3.0]nonan-8-ones, has demonstrated the ability to reverse scopolamine-induced amnesia in animal models . This suggests that similar structural motifs could be explored for cognitive enhancement or neuroprotective effects.
Analgesic Activity
In terms of analgesic properties, compounds related to the bicyclic framework have shown promise in models of neuropathic pain. For example, certain diazabicyclo compounds have been tested for antihyperalgesic activity and have outperformed established drugs like pregabalin in some studies .
Study on Antiviral Activity
In a recent study focusing on sulfonamide derivatives, researchers synthesized various analogs and evaluated their activity against HIV-1. The findings revealed that specific modifications to the sulfonamide group enhanced binding affinity to the reverse transcriptase enzyme while maintaining low cytotoxicity levels .
Neuropharmacological Evaluation
Another investigation assessed the cognitive effects of diazabicyclo compounds in mouse models. The results indicated that these compounds could significantly improve memory retention and learning capabilities when compared to control groups .
Pain Management Research
A comparative analysis was conducted on the analgesic effects of several diazabicyclo derivatives in neuropathic pain models. The study highlighted that certain structural modifications led to increased efficacy in pain relief without significant side effects .
Q & A
Q. What are the recommended synthetic routes for 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane?
The synthesis typically involves cyclization of diamines with sulfonating agents. A common method includes:
- Step 1 : Formation of the bicyclic core via base-mediated cyclization of a diamine precursor (e.g., 3,7-diazabicyclo[4.2.0]octane) under inert atmosphere .
- Step 2 : Sulfonylation using 2-nitrobenzenesulfonyl chloride in dichloromethane (CH₂Cl₂) with triethylamine (TEA) as a base. Post-reaction purification via column chromatography yields the final product .
- Key reagents : 2-Nitrobenzenesulfonyl chloride (CAS 7669-54-7), TEA, CH₂Cl₂ .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., bicyclic protons at δ 3.2–4.1 ppm) and confirms sulfonyl group attachment .
- IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 354.12 g/mol) .
Q. What biological targets are associated with this compound?
The compound exhibits affinity for:
- Nicotinic acetylcholine receptors (nAChRs) : Potent interaction with the α4β2 subtype (IC₅₀ ~50 nM), relevant for analgesia .
- Orexin receptors : Acts as an antagonist (Ki ~120 nM), suggesting applications in sleep disorders .
- Enzymes : Modulates cytochrome P450 isoforms, impacting drug metabolism studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities across studies?
- Methodological adjustments : Standardize assay conditions (e.g., calcium mobilization vs. radioligand binding) to reduce variability .
- Control experiments : Use reference ligands (e.g., epibatidine for nAChRs) to calibrate results .
- Structural analogs : Compare binding data with derivatives (e.g., 7-methyl or tert-butyl variants) to identify substituent effects .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric reductive amination, achieving >90% enantiomeric excess (ee) .
- Protecting groups : Employ tert-butyl carbamate (Boc) to stabilize intermediates and prevent racemization during sulfonylation .
- Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates diastereomers .
Q. How can QSAR models enhance the design of bioactive derivatives?
- Descriptor selection : Include electronic (Hammett σ) and steric (Taft Es) parameters to predict substituent effects on receptor binding .
- Case study : Derivatives with electron-withdrawing groups (e.g., -NO₂) show improved nAChR affinity, while bulky groups (e.g., tert-butyl) enhance orexin receptor selectivity .
Q. What catalytic methods improve cyclization efficiency in large-scale synthesis?
- Flow chemistry : Continuous flow reactors reduce reaction time (2–4 hours vs. 12 hours batch) and improve yield (~85%) .
- Microwave-assisted synthesis : Accelerates cyclization (30 minutes at 120°C) with minimal side products .
- Ligand design : Phosphine ligands (e.g., Xantphos) enhance Pd-catalyzed steps in multi-component reactions .
Key Research Considerations
- Contradictions in Data : Variability in orexin receptor binding may stem from differences in cell lines (CHO vs. HEK293) or assay temperatures .
- Biological Relevance : Prioritize in vivo models (e.g., rodent neuropathic pain assays) to validate in vitro nAChR activity .
- Safety Profiling : Assess off-target effects on muscarinic receptors (M1–M5) to avoid unintended cholinergic side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
